Cas no 2225144-53-4 (5-bromo-1-(2,2-difluorocyclopropyl)pyrazole)

5-bromo-1-(2,2-difluorocyclopropyl)pyrazole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole, 5-bromo-1-(2,2-difluorocyclopropyl)-
- 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole
-
- インチ: 1S/C6H5BrF2N2/c7-5-1-2-10-11(5)4-3-6(4,8)9/h1-2,4H,3H2
- InChIKey: PTCMCILWIOIQLK-UHFFFAOYSA-N
- SMILES: N1(C2CC2(F)F)C(Br)=CC=N1
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2225-250MG |
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
2225144-53-4 | 95% | 250MG |
¥ 2,032.00 | 2023-03-23 | |
Enamine | EN300-1608624-0.05g |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95% | 0.05g |
$226.0 | 2023-06-04 | |
Enamine | EN300-1608624-1.0g |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95% | 1g |
$971.0 | 2023-06-04 | |
Enamine | EN300-1608624-2.5g |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95% | 2.5g |
$1903.0 | 2023-06-04 | |
Chemenu | CM424194-250mg |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95%+ | 250mg |
$535 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2225-1G |
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
2225144-53-4 | 95% | 1g |
¥ 5,082.00 | 2023-03-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBX2225-500MG |
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole |
2225144-53-4 | 95% | 500MG |
¥ 3,392.00 | 2023-03-23 | |
Enamine | EN300-1608624-2500mg |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95.0% | 2500mg |
$1903.0 | 2023-09-23 | |
Enamine | EN300-1608624-10000mg |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95.0% | 10000mg |
$4176.0 | 2023-09-23 | |
Enamine | EN300-1608624-0.1g |
5-bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole |
2225144-53-4 | 95% | 0.1g |
$337.0 | 2023-06-04 |
5-bromo-1-(2,2-difluorocyclopropyl)pyrazole 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
5-bromo-1-(2,2-difluorocyclopropyl)pyrazoleに関する追加情報
Introduction to 5-Bromo-1-(2,2-Difluorocyclopropyl)pyrazole (CAS No. 2225144-53-4)
5-Bromo-1-(2,2-difluorocyclopropyl)pyrazole, with the CAS number 2225144-53-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a brominated pyrazole ring and a difluorocyclopropyl substituent. These characteristics make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is a common scaffold in medicinal chemistry due to its versatile biological activities. The presence of the bromine atom and the difluorocyclopropyl group in 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole imparts unique electronic and steric properties that can influence its pharmacological profile. Recent studies have highlighted the potential of this compound in modulating specific biological targets, such as enzymes and receptors, which are implicated in various diseases.
In the context of drug discovery, 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole has been explored for its potential as a lead compound in the development of new drugs. One notable area of research is its activity as an inhibitor of specific kinases, which are key enzymes involved in cell signaling pathways. Kinase inhibitors have shown promise in treating various cancers and inflammatory diseases. The bromine atom in this compound can enhance its binding affinity to the target protein, while the difluorocyclopropyl group can improve its metabolic stability and bioavailability.
Beyond kinase inhibition, 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole has also been investigated for its potential as an antiviral agent. Recent studies have demonstrated that this compound can inhibit the replication of certain viruses by interfering with viral enzymes or host cell factors essential for viral replication. This property makes it a promising candidate for the development of antiviral therapies, especially in light of the ongoing global health challenges posed by viral infections.
The synthesis of 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole involves several well-established chemical reactions. One common approach is to start with a brominated pyrazole derivative and introduce the difluorocyclopropyl group through a series of substitution reactions. The choice of synthetic route can significantly impact the yield and purity of the final product. Researchers have optimized these synthetic methods to achieve high yields and purity levels, making large-scale production feasible for pharmaceutical applications.
In terms of pharmacokinetics, 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole exhibits favorable properties that are essential for drug development. Its lipophilicity allows it to cross biological membranes efficiently, while its metabolic stability ensures that it remains active in the body for an extended period. These characteristics are crucial for achieving therapeutic efficacy with minimal side effects.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates. While specific clinical data on 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole may be limited at present, preclinical studies have provided promising results. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and shows significant activity against target diseases. Ongoing research aims to further validate these findings and advance the compound through clinical trials.
In conclusion, 5-bromo-1-(2,2-difluorocyclopropyl)pyrazole (CAS No. 2225144-53-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for developing new therapeutic agents. Continued research and development will likely uncover additional uses and optimize its potential as a valuable tool in modern medicine.
2225144-53-4 (5-bromo-1-(2,2-difluorocyclopropyl)pyrazole) Related Products
- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)
- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)
- 2172233-50-8(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-2-oxopiperazin-1-yl}acetic acid)
- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)
- 2172481-36-4(1-4-amino-4-(1-tert-butyl-1H-pyrazol-4-yl)piperidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1806150-00-4(Methyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetate)
- 1993342-23-6((3S)-3-{(benzyloxy)carbonylamino}-3-(2,5-dichlorothiophen-3-yl)propanoic acid)
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)




